molecular formula C26H23ClN2O3 B15009332 (4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15009332
M. Wt: 446.9 g/mol
InChI Key: VOMFAYTUGPHXMZ-ZNTNEXAZSA-N
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Description

4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, chloro, methyl, dimethylamino, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the benzoyl, chloro, methyl, and dimethylamino groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with a nucleophile results in a new substituted product.

Scientific Research Applications

4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERIDINECARBOXAMIDE
  • 4-BENZYL-N-(3-CHLOROPHENYL)-1-PIPERIDINECARBOXAMIDE
  • 4-BENZHYDRYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE

Uniqueness

4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23ClN2O3/c1-16-9-12-20(15-21(16)27)29-23(17-10-13-19(14-11-17)28(2)3)22(25(31)26(29)32)24(30)18-7-5-4-6-8-18/h4-15,23,30H,1-3H3/b24-22+

InChI Key

VOMFAYTUGPHXMZ-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)N(C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)N(C)C)Cl

Origin of Product

United States

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